[3-(4-Aminophenyl)-1-adamantyl]methanol
Description
[3-(4-Aminophenyl)-1-adamantyl]methanol is a structurally unique compound featuring a rigid adamantane cage linked to a 4-aminophenyl group via a methanol bridge. Its synthesis involves catalytic hydrogenation of 1-adamantyl-(4-nitrophenyl)methanol using Raney nickel under H₂, yielding a crystalline product . This balance of properties makes it a promising candidate for drug design, particularly in targeting neurological or intracellular pathways .
Properties
IUPAC Name |
[3-(4-aminophenyl)-1-adamantyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c18-15-3-1-14(2-4-15)17-8-12-5-13(9-17)7-16(6-12,10-17)11-19/h1-4,12-13,19H,5-11,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGDOIBBAGTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Adamantane-Substituted Analogues
Example Compounds :
- (1-Adamantyl)(4-aminophenyl)methanone (3d)
- N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine (3c)
Key Differences :
- The methanol group in the target compound provides hydrogen-bonding capability absent in 3d (ketone) or 3c (purine-amine).
- Adamantane enhances lipophilicity in all cases, but the aminophenyl group may direct target specificity.
Chalcone Derivatives with 4-Aminophenyl Groups
Example Compounds :
- (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Key Differences :
- Chalcones exhibit planar structures conducive to enzyme active-site binding, while the adamantane in the target compound may improve membrane penetration.
- The amino group is critical for activity in both, but the adamantane moiety could modulate pharmacokinetics.
Urea-Linked 4-Aminophenyl Derivatives
Example Compounds :
- 1-(4-Aminophenyl)-3-(4-isopropylphenyl) urea (13a)
Key Differences :
- Urea derivatives are more polar due to the urea group, limiting membrane permeability compared to the adamantane-containing target compound.
- The adamantane-methanol structure may offer better bioavailability in hydrophobic environments.
Adamantane-Bearing Hydroxamates
Example Compound :
Key Differences :
- Hydroxamates are designed for metal chelation (e.g., HDAC inhibition), while the target compound’s methanol and amino groups may target different enzymes.
- Both leverage adamantane for solubility modulation but differ in pharmacophore design.
Indole Derivatives with 4-Aminophenyl Groups
Example Compounds :
- 4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37)
Key Differences :
- Indole derivatives exhibit planar aromatic systems for target binding, while the adamantane in the target compound may enhance blood-brain barrier penetration.
Preparation Methods
Bromination of 1-Adamantanol
The synthesis begins with the bromination of 1-adamantanol to yield 1-bromo-3,5-dimethyladamantane, a key intermediate. As detailed in patent methodologies, this step employs iron(III) sulfate as a catalyst in a mixture of dimethylformamide (DMF) and acetic acid at 5–10°C. The brominated product is isolated via hydrolysis and dried under reduced pressure, achieving yields exceeding 85%.
Reduction of Ketone Precursors
Synthesis of (1-Adamantyl)(4-Aminophenyl)methanone
A literature procedure from MDPI describes the preparation of (1-adamantyl)(4-aminophenyl)methanone through nucleophilic aromatic substitution. Hypoxanthine derivatives react with (1-adamantyl)(4-aminophenyl)methanone precursors in refluxing propan-2-ol, yielding the ketone intermediate in 90–96% purity after column chromatography.
Direct Functionalization of Adamantane Derivatives
Chloroacetonitrile-Mediated Amination
Patent EP1820792A1 outlines a method where 1-hydroxy-3,5-dimethyladamantane reacts with chloroacetonitrile in sulfuric acid and acetic acid to form acetamide intermediates. Subsequent treatment with thiourea in ethanol under reflux cleaves the acetamide, yielding primary amines. For [3-(4-Aminophenyl)-1-adamantyl]methanol, this approach could be adapted by introducing the 4-aminophenyl group prior to hydrolysis.
Acid-Catalyzed Hydroxylation
The methanol group is introduced via acidic hydrolysis of nitrile intermediates. For example, reacting 1-bromo-3,5-dimethyladamantane with chloroacetonitrile in the presence of sulfuric acid generates a nitrile adduct, which is hydrolyzed to the alcohol using aqueous HCl at 70–80°C.
Analysis of Reaction Conditions and Optimization
Solvent and Temperature Effects
-
Cross-Coupling Reactions : Toluene/ethanol mixtures (3:1 v/v) at 80°C optimize aryl group incorporation, minimizing adamantane decomposition.
-
Reductions : Methanol at 0°C prevents over-reduction of the ketone while ensuring complete conversion.
-
Hydrolysis Reactions : Aqueous HCl at 70°C achieves full nitrile-to-alcohol conversion within 4 hours.
Catalytic Systems
Table 1. Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purification |
|---|---|---|---|---|
| Bromination/Cross-Coupling | 1-Adamantanol | Pd(PPh₃)₄, NaBH₄ | 78 | Column Chromatography |
| Ketone Reduction | (1-Adamantyl)(4-Aminophenyl)methanone | NaBH₄, MeOH | 92 | Recrystallization |
| Direct Hydroxylation | 1-Bromo-3,5-dimethyladamantane | H₂SO₄, HCl | 85 | Filtration |
Purification and Characterization
Q & A
Q. Q1. What are the primary synthetic routes for [3-(4-Aminophenyl)-1-adamantyl]methanol, and what reaction conditions are critical for optimizing yield?
A1. The synthesis typically involves coupling 1-adamantyl derivatives with 4-aminophenyl precursors. Key steps include:
- Friedel-Crafts alkylation : Using 1-adamantanol and 4-nitrobenzaldehyde under acidic conditions (e.g., H₂SO₄), followed by reduction of the nitro group to an amine using Pd/C or NaBH₄ .
- Grignard addition : Reacting 1-adamantyl magnesium bromide with 4-aminobenzaldehyde, followed by methanol quenching .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate coupling but may degrade sensitive intermediates. |
| Catalyst | Pd/C (for nitro reduction) | Excess catalyst can lead to over-reduction. |
| Solvent | Dry THF or DCM | Polar aprotic solvents stabilize intermediates. |
Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
A2.
- NMR : ¹H and ¹³C NMR confirm adamantane C–H peaks (δ 1.6–2.2 ppm) and aromatic amine protons (δ 6.5–7.5 ppm). The hydroxymethyl group appears as a triplet near δ 3.8 ppm .
- XRD : Single-crystal X-ray diffraction (SHELX refinement) resolves the adamantane cage geometry and spatial orientation of the 4-aminophenyl group .
- HRMS : Exact mass analysis validates molecular formula (C₁₇H₂₁NO) with <2 ppm error .
Q. Q3. How does the compound’s stability vary under different storage conditions?
A3.
- Light sensitivity : The 4-aminophenyl group undergoes photodegradation; store in amber vials at –20°C.
- Oxidation : The hydroxymethyl group oxidizes to carboxylic acid in air; inert atmosphere (N₂/Ar) is essential .
- pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases .
Advanced Research Questions
Q. Q4. How can synthetic protocols be optimized to address low yields in large-scale production?
A4. Challenges include steric hindrance from the adamantane cage and amine group reactivity. Solutions:
- Flow chemistry : Continuous processing reduces intermediate degradation .
- Microwave-assisted synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 6 hours for conventional heating) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during adamantane coupling .
Q. Q5. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?
A5.
- Anticancer studies : Some reports show IC₅₀ values <10 µM against breast cancer cells (MCF-7), while others report no activity. Potential factors:
- Solubility : Low aqueous solubility (logP ~3.5) limits bioavailability .
- Assay variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HeLa) and incubation time .
- Resolution strategies :
- Use standardized assays (e.g., NCI-60 panel).
- Derivatize the hydroxymethyl group to improve solubility (e.g., phosphate prodrugs) .
Q. Q6. What computational approaches predict the compound’s interaction with biological targets?
A6.
- Molecular docking : The adamantane cage fits into hydrophobic pockets of enzymes (e.g., HIV protease), while the 4-aminophenyl group forms π-π stacking with aromatic residues .
- MD simulations : Predict stability of supramolecular complexes with β-cyclodextrin (binding energy ~–25 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. hydroxyl groups) with antimicrobial activity .
Q. Q7. How do reaction conditions influence regioselectivity in derivatives of this compound?
A7. Regioselectivity in electrophilic substitution (e.g., nitration) depends on:
- Adamantane’s electron-withdrawing effect : Directs substituents to the para position of the phenyl ring .
- Catalyst choice : Zeolites enhance para selectivity (>90%) vs. HNO₃/H₂SO₄ (~70%) .
Q. Experimental Data :
| Reaction | Reagents | Major Product (Regiochemistry) | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-(4-Amino-3-nitrophenyl)-1-adamantyl methanol | 65% |
| Bromination | Br₂/FeCl₃ | 3-(4-Amino-2-bromophenyl)-1-adamantyl methanol | 58% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
